4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol
Description
4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a phenolic derivative featuring a methoxy group at position 2, an iodine substituent at position 4, and a ((5-methylisoxazol-3-yl)amino)methyl group at position 5. Its structure combines aromatic, heterocyclic (isoxazole), and halogenated components, making it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
4-iodo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBVTNREIQZUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC(=C2)I)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763132-57-6 | |
| Record name | 4-IODO-2-METHOXY-6-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
*Estimated based on substituents. †Calculated from atomic masses. ‡Reported as 365–367 K in .
Hydrogen Bonding and Crystal Packing
- Target Compound: The iodine atom may disrupt intramolecular hydrogen bonds observed in non-iodinated analogs. For example, (E)-2-methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol forms an intramolecular O—H⋯N bond (2.36 Å) and exhibits π-π stacking (C⋯C distance: 3.298 Å) .
- Comparison with Schiff Bases: Compound 2 in lacks methoxy and iodine groups but still forms planar structures via hydrogen bonds.
Table 2: Hydrogen Bonding Parameters
Physicochemical Properties
- Solubility: The iodine substituent likely reduces aqueous solubility compared to non-halogenated analogs (e.g., ’s compound crystallizes from ethanol).
- Stability: Intramolecular hydrogen bonding in non-iodinated analogs () enhances thermal stability (m.p. ~92–94°C). The iodine atom may lower the melting point due to disrupted packing, though this requires experimental validation.
Biological Activity
4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an iodo group, a methoxy group, and a 5-methylisoxazole moiety, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against strains like Escherichia coli and Bacillus mycoides .
- Mechanism of Action: The presence of the isoxazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| B. mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Pseudomonas aeruginosa | 0.039 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity.
Key Findings:
- The compound exhibited antifungal activity against Candida albicans, with MIC values reported between 16.69 µM and 78.23 µM .
- Another study indicated effective inhibition of Fusarium oxysporum, suggesting broad-spectrum antifungal potential.
| Fungal Strain | MIC (µM) |
|---|---|
| C. albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Activity
Research has also explored the anticancer potential of this compound, particularly against breast cancer cell lines.
Case Study:
A study employing the sulforhodamine B assay demonstrated that derivatives of this compound exhibited moderate to high antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 14.2 µM to 19.1 µM .
Mechanistic Insights
The biological activity of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol can be attributed to:
- Electrophilic Interactions: The iodo group enhances electrophilicity, facilitating interactions with nucleophilic sites in microbial cells.
- Hydrophobic Interactions: The methoxy group increases lipophilicity, aiding in membrane penetration.
- Isomeric Stability: The isoxazole moiety contributes to the stability and bioavailability of the compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
